molecular formula C9H13N3O3S2 B2843294 Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate CAS No. 403836-37-3

Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate

Cat. No.: B2843294
CAS No.: 403836-37-3
M. Wt: 275.34
InChI Key: VOVSGYBOYDCYQN-UHFFFAOYSA-N
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Description

Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with methyl 3-mercaptopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and production method depends on factors such as the scale of production, cost efficiency, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various thiadiazole derivatives, which are valuable in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.

Medicine: The compound has been investigated for its cytotoxic properties, which could be useful in the development of anticancer drugs. Its ability to induce cell death in cancer cells makes it a potential candidate for further research in oncology.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

  • Methyl 3-((2-((4-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate

  • Methyl 3-((2-((3-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate

  • Methyl 3-((2-((2-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate

Uniqueness: Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate is unique in its specific substitution pattern and the presence of the methyl group at the 5-position of the thiadiazole ring. This structural feature contributes to its distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

methyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S2/c1-6-11-12-9(17-6)10-7(13)5-16-4-3-8(14)15-2/h3-5H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVSGYBOYDCYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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